4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester, commonly referred to by its chemical name, is a complex organic compound notable for its unique structure and potential applications in scientific research. The compound has a molecular formula of and a molecular weight of approximately 435.51 g/mol . This compound is classified primarily as an aromatic amine derivative due to the presence of the benzoic acid moiety and the amino group.
The synthesis of 4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester typically involves several steps, including:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester features:
The compound's structural representation can be visualized using molecular modeling software, which highlights its stereochemistry and functional groups critical for its biological activity.
The compound can undergo several chemical reactions typical for aromatic compounds, including:
These reactions are significant for modifying the compound's properties or for synthesizing derivatives that may exhibit enhanced biological activity.
The mechanism of action for 4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester involves interaction with specific biological targets, potentially influencing signaling pathways related to inflammation or pain modulation.
Studies indicate that compounds with similar structures often act as inhibitors or modulators of key enzymes or receptors in biological systems, although specific data on this compound's mechanism may require further experimental validation.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of the compound.
4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester has potential applications in:
The chemical compound designated as "4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester" is systematically named under International Union of Pure and Applied Chemistry (IUPAC) conventions as methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate [1] [2] [5]. This name precisely defines its molecular architecture:
The structural complexity arises from the fusion of three distinct pharmacophores:
Table 1: Structural Components and Their Chemical Significance
Structural Element | Chemical Role | Impact on Properties |
---|---|---|
Benzoic acid methyl ester | Carboxylate bioisostere; metabolic site | Enhances cellular uptake; site of esterase hydrolysis |
4-Hydroxy group | Hydrogen bond donor/acceptor | Facilitates interaction with polar residues in target proteins |
Acetylamino linker | Amide bond providing conformational flexibility | Connects aromatic systems while allowing rotational freedom |
Adamantyl moiety | Polycyclic aliphatic hydrocarbon (tricyclo[3.3.1.13,7]decane) | Confers high lipophilicity (log P); promotes hydrophobic target interactions |
The molecular formula is C₂₆H₂₉NO₅ (molecular weight: 435.52 g/mol), with a predicted density of 1.295 g/cm³ and pKa of 7.59, indicating moderate solubility at physiological pH [5]. Its SMILES notation (COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4
) and InChIKey (BJRPPNOJYFZSLY-UHFFFAOYSA-N
) provide unambiguous representations for chemical databases [1] [9].
This compound, widely referenced by its research code LW6 (synonym: CAY10585), serves as a progenitor for structural analogues targeting hypoxia-inducible factor (HIF) pathways [1] [3] [9]. Key derivatives focus on modifying three regions to optimize pharmacological properties:
Table 2: Biotransformation Products of LW6 Identified in Murine Models
Metabolite | Biotransformation | Structural Change | Bioactivity Significance |
---|---|---|---|
APA (M7) | Amide hydrolysis | Cleavage of benzoate-acetamido bond | Major active metabolite; contributes to in vivo efficacy |
M1–M6 | Mono-oxidation | Hydroxylation on adamantyl or benzoate ring | Altered target binding; potential detoxification pathways |
M8 | Ester hydrolysis + oxidation | Carboxylic acid formation + hydroxylation | Increased polarity; reduced cellular uptake |
M9, M12 | Glucuronidation of hydroxyl groups | Sugar conjugation on phenolic or aliphatic OH | Enhanced renal excretion; loss of target inhibition |
Structural optimizations have yielded analogues like LW8, which incorporates halogen substitutions to resist hydrolytic degradation, thereby extending plasma half-life [9]. These derivatives collectively probe structure-activity relationships (SAR) critical for refining HIF-1α inhibitors.
LW6 exemplifies a rationally designed small-molecule inhibitor targeting hypoxia-inducible factor-1α (HIF-1α), a transcription factor central to tumor angiogenesis and metastasis. Its mechanism involves:
Table 3: Pharmacological Mechanisms and Cellular Effects of LW6
Mechanistic Class | Biological Action | Downstream Effects |
---|---|---|
Proteasomal degradation inducer | Increases VHL-mediated ubiquitination of HIF-1α | Reduces nuclear HIF-1α levels by >50% at 20 µM; inhibits transcription of HIF target genes |
CHP1-HIF-1α disruptor | Binds CHP1 with Kd ~150 nM; competes with HIF-1α binding | Attenuates mitochondrial membrane potential; elevates reactive oxygen species (ROS) |
Selective apoptosis inducer | Triggers mitochondrial depolarization in hypoxic cells (EC₅₀: 18 µM) | Hypoxia-selective cytotoxicity (3-fold higher vs. normoxia); spares healthy tissues |
Pharmacokinetic studies in mice reveal limitations: oral bioavailability is low (1.7%) due to extensive first-pass metabolism, and the terminal half-life is short (0.6 hours). However, rapid conversion to the active metabolite APA (systemic availability: 44.8–54%) compensates for these limitations [3] [6]. This prodrug-like behavior positions LW6 as a versatile chemical scaffold for anticancer drug development, particularly in targeting intratumoral hypoxia—a hallmark of chemoresistance [3] [9]. Current research focuses on structural refinements to improve metabolic stability, exemplified by ester-protected analogues that resist hepatic hydrolysis and extend plasma residence [6] [9].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0